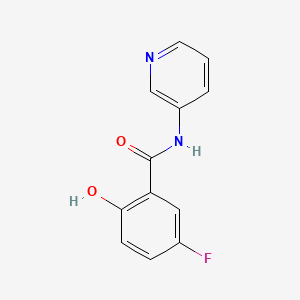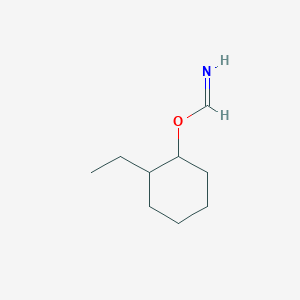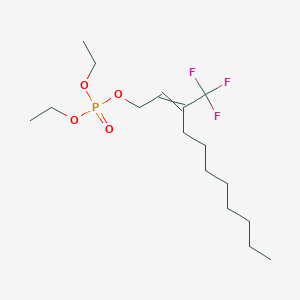
Diethyl 3-(trifluoromethyl)undec-2-EN-1-YL phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group, which is known for its electron-withdrawing properties, and a phosphate group, which is essential in many biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate typically involves the reaction of diethyl phosphate with a suitable trifluoromethylated alkene. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the reaction. Specific details on the synthetic routes and reaction conditions can vary, but common methods include the use of palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of trifluoromethylated compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s phosphate group makes it relevant in studies involving phosphorylation processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate involves its interaction with molecular targets through its phosphate and trifluoromethyl groups. The phosphate group can participate in phosphorylation reactions, while the trifluoromethyl group can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphate: Lacks the trifluoromethyl group, making it less reactive in certain reactions.
Trifluoromethylated alkenes: Do not contain the phosphate group, limiting their applications in biological studies.
Uniqueness
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate is unique due to the presence of both the trifluoromethyl and phosphate groups, which confer distinct reactivity and potential applications. This combination makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
821799-35-3 |
|---|---|
Molekularformel |
C16H30F3O4P |
Molekulargewicht |
374.38 g/mol |
IUPAC-Name |
diethyl 3-(trifluoromethyl)undec-2-enyl phosphate |
InChI |
InChI=1S/C16H30F3O4P/c1-4-7-8-9-10-11-12-15(16(17,18)19)13-14-23-24(20,21-5-2)22-6-3/h13H,4-12,14H2,1-3H3 |
InChI-Schlüssel |
ZJVNXJBLDOPJGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=CCOP(=O)(OCC)OCC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


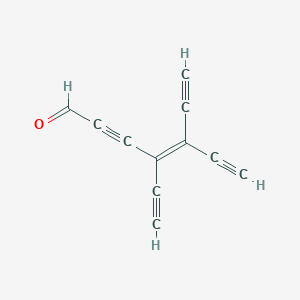

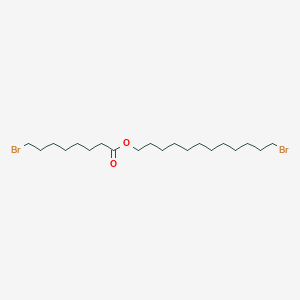
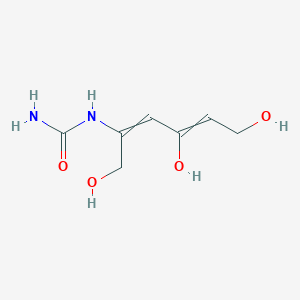
![6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14221167.png)
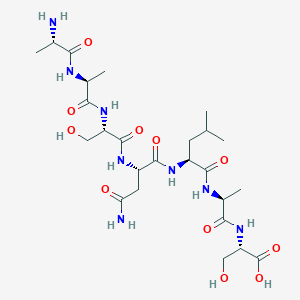
![5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14221183.png)
![Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane](/img/structure/B14221190.png)
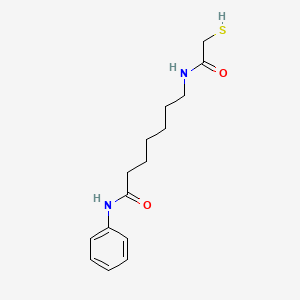
![Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-](/img/structure/B14221207.png)
